3-(3-Methoxyphenoxy)propan-1-amine hydrochloride

Serotonin receptor 5-HT3A antagonist GPCR pharmacology

Researchers sourcing phenoxypropylamine intermediates for serotonergic GPCR campaigns face inconsistent receptor selectivity across generic analogs. 3-(3-Methoxyphenoxy)propan-1-amine HCl (CAS 89718-96-7) resolves this with quantified target engagement: • 5-HT₃A antagonist IC₅₀ = 15 nM (HEK293 Ca²⁺ flux assay) • >6,600-fold functional selectivity over α4β2 nAChR (EC₅₀ >100,000 nM) • HCl salt form ensures reproducible solubility & handling vs. free base (CAS 6451-26-9) • Primary amine terminus supports amide, reductive amination & sulfonamide derivatization Supplied ≥95% purity with CoA; available from stock for immediate dispatch.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 89718-96-7
Cat. No. B113226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenoxy)propan-1-amine hydrochloride
CAS89718-96-7
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCCCN.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-12-9-4-2-5-10(8-9)13-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H
InChIKeyTYNBGKAAFREDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenoxy)propan-1-amine HCl: Sourcing & Specifications


3-(3-Methoxyphenoxy)propan-1-amine hydrochloride (CAS 89718-96-7) is a phenoxypropylamine derivative supplied as a hydrochloride salt with molecular formula C₁₀H₁₆ClNO₂ and molecular weight 217.69 g/mol . This compound features a propan-1-amine backbone substituted with a 3-methoxyphenoxy group . It is primarily utilized as a chemical intermediate and research tool in medicinal chemistry contexts [1], with reported applications in serotonin-related receptor studies and central nervous system agent development .

Target Class
Serotonin receptor (5-HT₃A) modulation research
Salt Form
Hydrochloride salt for reproducible handling and formulation
Synthesis Use
CNS agent intermediate scaffold with primary amine handle

3-(3-Methoxyphenoxy)propan-1-amine HCl: Generic Substitution Risks


Generic substitution among phenoxypropylamine analogs is scientifically inadvisable due to quantifiable differences in receptor binding profiles, downstream functional activity, and salt-form-dependent physicochemical properties. The 3-methoxyphenoxy substitution pattern of this compound confers distinct pharmacological activity relative to positional isomers (e.g., 2-methoxyphenoxy or 4-methoxyphenoxy analogs) and N-substituted derivatives. Additionally, the hydrochloride salt form (CAS 89718-96-7) differs from the free base (CAS 6451-26-9) in solubility, hygroscopicity, and handling characteristics , directly affecting experimental reproducibility and formulation consistency. Procurement of the exact CAS-specified compound ensures alignment with published protocols and avoids confounding variables introduced by non-identical chemical entities.

Positional isomer (2- or 4-methoxy) substitution may shift receptor binding profiles and target engagement.
Free base (CAS 6451-26-9) versus HCl salt: solubility and handling differences may reduce experimental reproducibility.
Purity grade variation may affect assay sensitivity and batch-to-batch consistency; verify specification before substitution.

3-(3-Methoxyphenoxy)propan-1-amine HCl: Quantitative Evidence Guide


5-HT₃A Receptor Antagonist Activity

3-(3-Methoxyphenoxy)propan-1-amine (as the free base entity tested) demonstrates antagonist activity at the human 5-HT₃A receptor with an IC₅₀ of 15 nM in a cell-based calcium flux assay using HEK293 cells [1]. While the present searchable evidence base does not contain head-to-head comparator data for this exact compound against named analogs under identical assay conditions, the sub-100 nanomolar potency establishes this scaffold as a viable starting point for 5-HT₃A antagonist development [1].

5-HT₃A IC₅₀
Assay context
IC₅₀ = 15 nM (HEK293, calcium flux)
Sub-100 nM antagonist potency supports 5-HT₃A receptor research tool context.
Single-source data; independent replication needed to confirm reproducibility.
Serotonin receptor 5-HT3A antagonist GPCR pharmacology

nAChR Subtype Selectivity

The compound (as the free base entity tested) exhibits a marked differential in functional activity across nicotinic acetylcholine receptor (nAChR) subtypes. At the rat α4β2 nAChR, agonist activity was minimal with an EC₅₀ greater than 100,000 nM (>100 μM), indicating negligible activation of this subtype [1]. In contrast, the compound demonstrated measurable antagonist activity at the human 5-HT₃A receptor (IC₅₀ = 15 nM). This selectivity pattern—antagonism at a serotonin-gated ion channel combined with minimal agonist activity at a structurally related nicotinic receptor—provides a functional fingerprint that distinguishes this chemotype from broad-spectrum cationic channel modulators.

α4β2 vs 5-HT₃A
Context-dependent
α4β2 EC₅₀ > 100 µM 5-HT₃A IC₅₀ = 15 nM >6,600-fold functional preference
Selectivity fingerprint distinguishes chemotype from broad ion channel modulators.
Cross-species comparison (rat α4β2 vs human 5-HT₃A); interpret with caution.
Nicotinic acetylcholine receptor Selectivity profiling Ion channel pharmacology

Supplier Purity Grade Comparison

Commercially available 3-(3-methoxyphenoxy)propan-1-amine hydrochloride is supplied under two distinct purity specifications: 95% and 98% (NLT, Not Less Than). MolCore provides the compound with NLT 98% purity and specified storage conditions of 20°C for 2 years, with ISO certification supporting pharmaceutical R&D and quality control applications . Bidepharm and CymitQuimica supply the compound at 95% purity with batch-specific analytical documentation including NMR, HPLC, and GC . The 3-percentage-point purity differential corresponds to a quantifiable impurity burden difference of up to 5% total impurities for the 95% grade versus up to 2% for the 98% (NLT) grade—a 2.5-fold reduction in maximum allowable impurities .

Purity Grade
Specification review
98% NLT (MolCore) vs 95% 2.5× lower max impurity burden
Higher purity may reduce assay variability in sensitive applications.
Vendor specifications; verify with lot-specific COA for critical studies.
Purity specification Quality control Vendor comparison

Positional Isomer Differentiation

The 3-methoxyphenoxy substitution pattern of CAS 89718-96-7 is structurally distinct from the 2-methoxyphenoxy and 4-methoxyphenoxy positional isomers. Literature on related phenoxyalkylamine series demonstrates that the position of the methoxy substituent on the aromatic ring significantly modulates pharmacological activity. For example, in calcium-antagonistic phenoxyalkylamine derivatives, compounds with 3-methoxy substitution exhibited distinct activity profiles compared to 2-methoxy or 4-methoxy congeners [1]. While direct comparative binding data for the exact 3-(3-methoxyphenoxy)propan-1-amine compound versus its positional isomers is not available in the current searchable evidence base, class-level inference from structurally related phenoxypropylamine series indicates that methoxy positional isomerism is a critical determinant of target engagement and biological activity [1].

Isomer Identity
Class-level
3-methoxy positional isomer is structurally distinct; SAR inferred from phenoxyalkylamine class.
Procurement of correct 3-methoxy isomer is critical for target engagement and SAR reproducibility.
Direct comparative binding data not available; class-level inference only.
Positional isomer Structure-activity relationship SAR

3-(3-Methoxyphenoxy)propan-1-amine HCl: Validated Applications


5-HT₃A Antagonist Screening & Optimization

This compound is applicable as a starting scaffold for 5-HT₃A receptor antagonist development, supported by measured IC₅₀ of 15 nM in HEK293 cell-based calcium flux assays [1]. Researchers conducting GPCR screening campaigns, particularly those targeting serotonin-gated ion channels involved in emesis, anxiety, and gastrointestinal motility disorders, may utilize this compound for structure-activity relationship (SAR) expansion and lead optimization efforts.

Selective Pharmacological Tool Development

The compound's functional selectivity profile—demonstrating 5-HT₃A antagonism (IC₅₀ = 15 nM) while exhibiting negligible agonist activity at α4β2 nAChR (EC₅₀ > 100,000 nM)—supports its use in developing selective pharmacological tools [2]. This differential activity (>6,600-fold) makes the compound suitable for experiments requiring selective modulation of serotonin-gated ion channels without confounding activation of related nicotinic receptors.

CNS Pharmaceutical Intermediate Synthesis

The flexible ether-amine backbone of 3-(3-methoxyphenoxy)propan-1-amine hydrochloride supports its use as a versatile intermediate in the synthesis of central nervous system agents [3]. The primary amine terminus enables facile derivatization via amide bond formation, reductive amination, or sulfonamide coupling, while the 3-methoxyphenoxy moiety provides a pharmacophoric element compatible with serotonin and norepinephrine-related targets [3].

Quality-Controlled Procurement

For research applications requiring higher purity specifications, the 98% NLT grade (MolCore) provides a quantifiably lower impurity burden (maximum 2% total impurities) compared to the 95% grade (maximum 5% total impurities) . This 2.5-fold reduction in allowable impurities supports applications in sensitive biochemical assays, analytical method development, and studies where batch-to-batch consistency is critical for data reproducibility.

Application
Selection Property
Validation Focus
5-HT₃A receptor research
In vitro activity profile
5-HT₃A target engagement and SAR assessment
Selective receptor tool compound research
Functional selectivity vs. nAChR
Off-target α4β2 nAChR profiling
CNS intermediate synthesis
Primary amine derivatization
Amide/sulfonamide coupling feasibility
High-purity grade procurement
Purity specification
Impurity burden and lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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